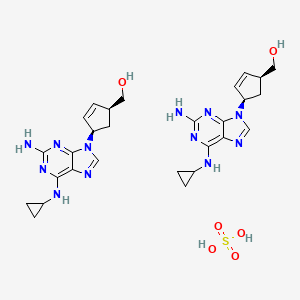
Lead hydroxide oxide sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of lead compounds involves various chemical reactions. For instance, lead (II) hydroxide is produced when a small amount of sodium hydroxide solution is added to a colorless lead (II) nitrate solution . Lead (II) sulfate is prepared by treating lead oxide, hydroxide, or carbonate with warm sulfuric acid or by treating a soluble lead salt with sulfuric acid .
Chemical Reactions Analysis
Lead (II) ions react with various ions to form different compounds. For example, soluble chlorides precipitate white lead chloride from Pb2+ solutions . Soluble sulfates, including dilute sulfuric acid, precipitate white lead sulfate, which is much less soluble than lead chloride .
Safety and Hazards
Lead compounds can pose safety hazards. For instance, lead (IV) oxide may intensify fire and is harmful if swallowed or inhaled . It may cause cancer, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . Therefore, it’s crucial to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
将来の方向性
特性
CAS番号 |
11083-39-9 |
|---|---|
分子式 |
Pb4(OH)2O2(SO4) |
分子量 |
990.87 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)
![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)




